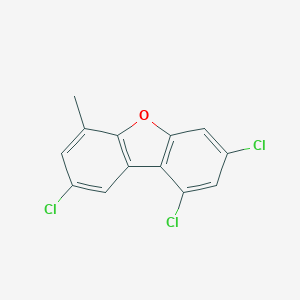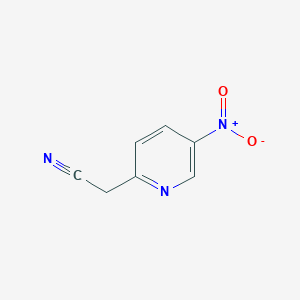![molecular formula C6H12O2 B056205 2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]-(9CI) CAS No. 116660-75-4](/img/structure/B56205.png)
2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone is a chiral organic compound belonging to the class of beta-hydroxy ketones. These compounds are characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone can be achieved through several methods. One common approach involves the use of aldol reactions, where an aldehyde and a ketone react in the presence of a base to form a beta-hydroxy ketone. The stereochemistry of the product can be controlled by using chiral catalysts or chiral starting materials .
Industrial Production Methods
In industrial settings, the production of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone often involves biocatalytic methods. Enzymes such as aldolases are employed to catalyze the formation of carbon-carbon bonds with high stereoselectivity. This approach is favored due to its efficiency and the ability to produce enantiomerically pure compounds .
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides (e.g., Cl-, Br-) can be used to substitute the hydroxyl group.
Major Products Formed
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated ketones.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of (3R,4S)-3-Methyl-4-hydroxy-2-pentanone involves its interaction with specific molecular targets and pathways. As a beta-hydroxy ketone, it can participate in various biochemical reactions, including enzyme-catalyzed transformations. The hydroxyl and carbonyl groups play crucial roles in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3R,4S)-4-Hydroxy-3-methyl-2-oxohexyl phosphonic acid: Another beta-hydroxy ketone with similar structural features.
(3R,4S)-3-Methoxy-4-methylaminopyrrolidine: A compound with a similar stereochemistry but different functional groups.
Uniqueness
(3R,4S)-3-Methyl-4-hydroxy-2-pentanone is unique due to its specific stereochemistry and the presence of both hydroxyl and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
116660-75-4 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
(3R,4S)-4-hydroxy-3-methylpentan-2-one |
InChI |
InChI=1S/C6H12O2/c1-4(5(2)7)6(3)8/h4-5,7H,1-3H3/t4-,5+/m1/s1 |
InChI-Schlüssel |
ZXZUCILLTLHIBZ-UHNVWZDZSA-N |
SMILES |
CC(C(C)O)C(=O)C |
Isomerische SMILES |
C[C@H]([C@H](C)O)C(=O)C |
Kanonische SMILES |
CC(C(C)O)C(=O)C |
Synonyme |
2-Pentanone, 4-hydroxy-3-methyl-, [S-(R*,S*)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Bromomethyl)imidazo[1,2-a]pyridine](/img/structure/B56123.png)
![7-Bromo-6-butyl-7H-cyclopenta[f][1,3]benzodioxole](/img/structure/B56124.png)
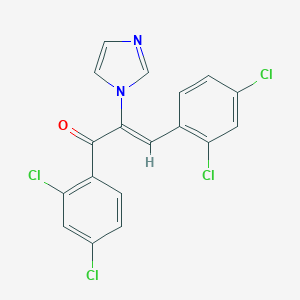
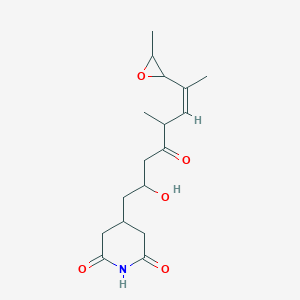
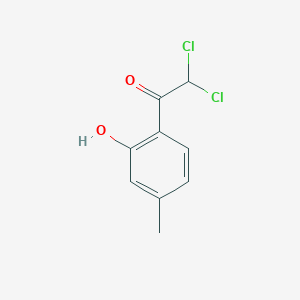
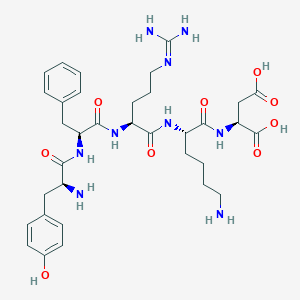
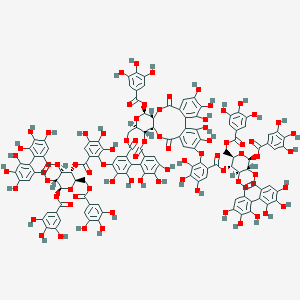

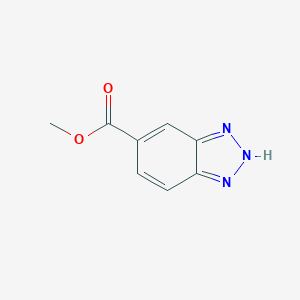

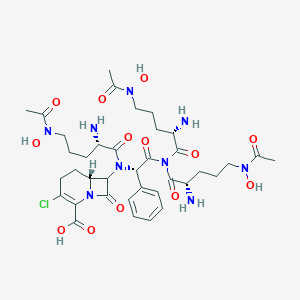
![2-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B56147.png)
